molecular formula C11H12N2O3S2 B6576771 5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid CAS No. 688340-61-6

5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid

Cat. No. B6576771
CAS RN: 688340-61-6
M. Wt: 284.4 g/mol
InChI Key: OTVIBJCNPDCHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid” is a complex organic compound. It contains a total of 31 bonds, including 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 3 double bonds, and 5 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring. It has 1 aliphatic carboxylic acid and 1 urea (-thio) derivative .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-3-yl group, a pentanoic acid group, and a sulfanylidene group .

Scientific Research Applications

5-OSPT has been studied for its potential use in the treatment of various diseases. The compound has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s, Parkinson’s, and Huntington’s. Additionally, 5-OSPT has been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.

Advantages and Limitations for Lab Experiments

The synthesis of 5-OSPT is relatively straightforward and can be easily achieved in the laboratory. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is highly water-soluble, which can make it difficult to isolate and purify. Additionally, the compound is relatively expensive to synthesize, which can limit its use in laboratory experiments.

Future Directions

Given the potential therapeutic applications of 5-OSPT, further research is needed to explore its potential use in the treatment of various diseases. Additionally, further research is needed to better understand the compound’s mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore the potential use of 5-OSPT in combination with other compounds for the treatment of various diseases. Finally, further research is needed to explore the potential use of 5-OSPT for the treatment of other diseases, such as cancer and autoimmune disorders.

Synthesis Methods

The synthesis of 5-OSPT has been studied by various researchers. The most common method involves the condensation of thiophene-2-carboxylic acid with 4-hydroxy-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-3-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is then heated to a temperature of approximately 250°C for a period of 10-20 minutes. The resulting product is then purified by column chromatography.

properties

IUPAC Name

5-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c14-8(15)3-1-2-5-13-10(16)9-7(4-6-18-9)12-11(13)17/h4,6H,1-3,5H2,(H,12,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVIBJCNPDCHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=S)N(C2=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.